6-(Dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl-1,3,5-triazinane-2,4-dione
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Overview
Description
6-(Dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl-1,3,5-triazinane-2,4-dione is a complex organic compound with a unique structure that combines a triazinane ring with a dimethylamino group and a hydroxycyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl-1,3,5-triazinane-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of a triazinane derivative with a dimethylamino group and a hydroxycyclohexyl group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
6-(Dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl-1,3,5-triazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl-1,3,5-triazinane-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-hydroxycyclohexyl)propane: This compound shares a similar hydroxycyclohexyl group but differs in its overall structure and functional groups.
p-(trans-4-Hydroxycyclohexyl)phenol: This compound also contains a hydroxycyclohexyl group but has a phenol moiety instead of a triazinane ring.
Uniqueness
6-(Dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl-1,3,5-triazinane-2,4-dione is unique due to its combination of a triazinane ring with a dimethylamino group and a hydroxycyclohexyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H22N4O3 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
6-(dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C12H22N4O3/c1-14(2)10-13-11(18)16(12(19)15(10)3)8-4-6-9(17)7-5-8/h8-10,17H,4-7H2,1-3H3,(H,13,18) |
InChI Key |
RGNYYRVCVKVRMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(NC(=O)N(C1=O)C2CCC(CC2)O)N(C)C |
Origin of Product |
United States |
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